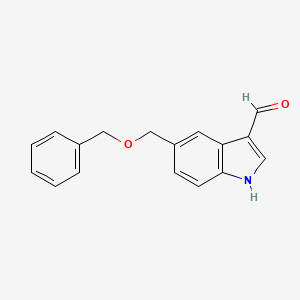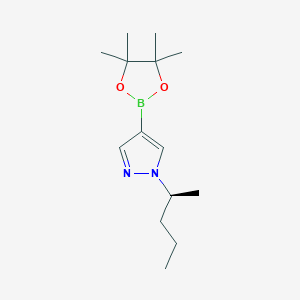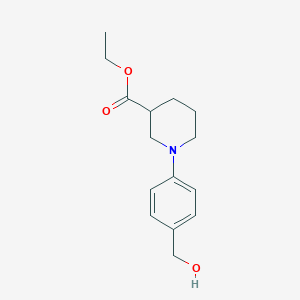
(S)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-methylquinazolin-7-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-methylquinazolin-7-ol is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline core structure substituted with a pyrrolidine ring and a hydroxymethyl group. Quinazoline derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-methylquinazolin-7-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions. For example, a halogenated quinazoline derivative can react with a pyrrolidine derivative in the presence of a base.
Hydroxymethylation: The hydroxymethyl group can be introduced through hydroxymethylation reactions using formaldehyde or its equivalents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
(S)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-methylquinazolin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The quinazoline core can be reduced to dihydroquinazoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinazoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenated quinazoline derivatives, pyrrolidine derivatives, and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile or electrophile used.
科学研究应用
(S)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-methylquinazolin-7-ol has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting specific diseases.
Chemical Biology: The compound is used as a tool to probe biological systems and understand the interactions between small molecules and biological macromolecules.
作用机制
The mechanism of action of (S)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-methylquinazolin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
相似化合物的比较
Similar Compounds
4-(2-(Hydroxymethyl)pyrrolidin-1-yl)quinazoline: Lacks the methyl group at the 2-position of the quinazoline core.
2-Methylquinazolin-7-ol: Lacks the pyrrolidine ring and hydroxymethyl group.
Pyrrolidin-1-ylquinazoline: Lacks the hydroxymethyl group and the methyl group at the 2-position.
Uniqueness
(S)-4-(2-(Hydroxymethyl)pyrrolidin-1-yl)-2-methylquinazolin-7-ol is unique due to the combination of its structural features, which contribute to its specific biological activities. The presence of the hydroxymethyl group, pyrrolidine ring, and methyl group at the 2-position of the quinazoline core distinguishes it from other similar compounds and may enhance its binding affinity and selectivity for certain molecular targets.
属性
CAS 编号 |
646450-67-1 |
|---|---|
分子式 |
C14H17N3O2 |
分子量 |
259.30 g/mol |
IUPAC 名称 |
4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-methylquinazolin-7-ol |
InChI |
InChI=1S/C14H17N3O2/c1-9-15-13-7-11(19)4-5-12(13)14(16-9)17-6-2-3-10(17)8-18/h4-5,7,10,18-19H,2-3,6,8H2,1H3/t10-/m0/s1 |
InChI 键 |
KZLJYNKXGUXFKD-JTQLQIEISA-N |
手性 SMILES |
CC1=NC2=C(C=CC(=C2)O)C(=N1)N3CCC[C@H]3CO |
规范 SMILES |
CC1=NC2=C(C=CC(=C2)O)C(=N1)N3CCCC3CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-7-chloro-2-methylbenzo[d]thiazole](/img/structure/B15065240.png)




![[1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate](/img/structure/B15065268.png)


![3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B15065284.png)





